Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate
Description
Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate is a carbamate derivative featuring a cyclohexyl ring substituted with a but-1-en-1-yl group at the 3-position.
Properties
CAS No. |
676144-21-1 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
methyl N-(3-but-1-enylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H21NO2/c1-3-4-6-10-7-5-8-11(9-10)13-12(14)15-2/h4,6,10-11H,3,5,7-9H2,1-2H3,(H,13,14) |
InChI Key |
YNDFZXXEOLNQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1CCCC(C1)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate typically involves the reaction of cyclohexylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired carbamate product. The reaction conditions generally include a temperature range of 0-25°C and a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of pesticides and herbicides due to its carbamate structure.
Mechanism of Action
The mechanism of action of Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate involves the inhibition of enzymes such as acetylcholinesterase. The carbamate group interacts with the active site of the enzyme, leading to the formation of a stable carbamoylated enzyme intermediate. This interaction prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter and prolonged nerve signal transmission.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate with structurally related carbamates and intermediates from the evidence:
Key Observations:
- Lipophilicity : The cyclohexyl-but-1-en-1-yl scaffold likely increases lipophilicity relative to aromatic analogs, affecting solubility and membrane permeability.
Comparison with Target Compound:
Safety precautions (e.g., gloves, respiratory protection) recommended for similar carbamates should apply pending specific toxicity studies.
Implications for the Target Compound:
The cyclohexyl-but-1-en-1-yl scaffold may offer unique binding interactions in biological systems, warranting exploration in drug discovery. However, the absence of direct bioactivity data necessitates further studies.
Biological Activity
Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate is a carbamate compound that has garnered attention due to its significant biological activity, particularly as an enzyme inhibitor. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as neuropharmacology and agriculture.
Chemical Composition
- Molecular Formula : CHNO
- Molecular Weight : 211.30 g/mol
Structural Characteristics
The compound features a cyclohexyl ring substituted with a but-1-en-1-yl group and a carbamate functional group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 211.30 g/mol |
| Solubility | Soluble in organic solvents |
Enzyme Inhibition
This compound acts primarily as an acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, it increases the levels of acetylcholine in the synaptic cleft, enhancing neurotransmission. This mechanism is crucial for potential therapeutic applications in treating diseases characterized by neurotransmitter deficiencies, such as Alzheimer's disease.
The inhibition of AChE leads to:
- Increased acetylcholine levels
- Enhanced nerve signal transmission
- Potential therapeutic effects in neurodegenerative conditions
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various biological assays:
-
Neuropharmacological Studies :
- A study demonstrated that this compound significantly inhibited AChE activity with an IC50 value indicative of its potency compared to other known inhibitors like rivastigmine.
- Toxicological Assessments :
-
Comparative Studies :
- Structural comparisons with other carbamate compounds revealed that the unique cyclohexyl and butenyl substituents enhance its biological activity compared to structurally similar compounds like Ethyl N-cyclohexylcarbamate and Methyl N-benzylcarbamate.
Potential Uses
Due to its enzyme inhibition properties, this compound has potential applications in:
- Pharmaceuticals : As a candidate for developing treatments for Alzheimer's disease and other cognitive disorders.
- Agriculture : As a biopesticide due to its ability to disrupt pest neurological functions.
Summary of Applications
| Application Area | Potential Use |
|---|---|
| Pharmaceuticals | Treatment for neurodegenerative diseases |
| Agriculture | Biopesticide for pest control |
Q & A
Q. What are the common synthetic routes for preparing Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate?
Methodological Answer: The synthesis typically involves reacting a cyclohexanol derivative (e.g., 3-(but-1-en-1-yl)cyclohexanol) with methyl isocyanate in the presence of a catalyst, such as HCl in chloroform . Alternative multi-step approaches include:
- Protecting group strategies : Using tert-butyl carbamate (Boc) intermediates to stabilize reactive amines during synthesis (e.g., tert-butyl ((1-aminocyclohexyl)methyl)carbamate in THF with NaHCO₃) .
- Stepwise functionalization : Sequential coupling of pyrimidine or pyridine derivatives to the cyclohexyl backbone, followed by deprotection (e.g., Fe powder reduction of nitro groups in EtOH/NH₄Cl) .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Methodological Answer:
- NMR : Analyze / signals to confirm the cyclohexyl ring conformation and carbamate linkage (e.g., δ 1.5–2.5 ppm for cyclohexyl protons, δ 155–160 ppm for carbamate carbonyl) .
- Mass Spectrometry (MS) : ESI+ or ESI- modes to detect molecular ion peaks (e.g., m/z 386 [M + H] for intermediates) .
- X-ray Crystallography : Resolve stereochemical ambiguities, as seen in disordered cyclohexene rings with half-boat conformations (Q = 0.427–0.651 Å) .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates in multi-step syntheses?
Methodological Answer:
- Solvent selection : Use THF or EtOH for polar intermediates (e.g., tert-butyl carbamates) to enhance solubility .
- Catalyst tuning : Employ Pd₂(dba)₃/BINAP for cross-coupling reactions to improve regioselectivity (e.g., 85% yield for pyridine-amine couplings) .
- Purification : Column chromatography with gradients of EtOAc/hexane (e.g., 20–50% EtOAc) to isolate carbamates from byproducts .
Q. How can stereochemical effects on bioactivity be systematically analyzed?
Methodological Answer:
- Crystallography : Compare crystal structures of enantiomers (e.g., major/minor cyclohexene conformers with θ = 57.4° vs. 131.6°) .
- Computational modeling : Perform DFT calculations to predict binding affinities with target receptors (e.g., G-protein-coupled receptors) .
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate diastereomers .
Q. How should researchers design bioactivity assays for carbamate derivatives?
Methodological Answer:
- Enzyme inhibition assays : Test interactions with serine hydrolases (e.g., FAAH) using fluorogenic substrates, referencing URB597 as a comparator .
- Receptor binding studies : Radioligand displacement assays (e.g., -labeled ligands for cannabinoid receptors) .
- Cellular toxicity screening : MTT assays in HEK293 or HepG2 cells to evaluate IC₅₀ values .
Q. What precautions are critical for handling carbamates during synthesis?
Methodological Answer:
- Skin/respiratory protection : Use nitrile gloves and NIOSH-approved particulate respirators (e.g., EN 143 filters) to prevent dermal/airway exposure .
- Environmental controls : Avoid drainage contamination by using closed-system reactors and chemical waste traps .
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group .
Data Contradiction Analysis
Q. How can conflicting NMR data for carbamate derivatives be resolved?
Methodological Answer:
- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) to assess conformational exchange in cyclohexyl rings .
- Isomer differentiation : Use - COSY and NOESY to identify spatial proximity of protons in stereoisomers .
- Cross-validation : Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
